N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine
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Overview
Description
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multi-step organic reactionsThe final steps involve the coupling of these heterocycles with glycylglycine under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
- Indole derivatives
- Imidazole-containing compounds .
Uniqueness
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to its specific combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N4O4S |
---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[[2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N4O4S/c1-8-11(22-13(16-8)17-4-2-3-5-17)12(21)15-6-9(18)14-7-10(19)20/h2-5H,6-7H2,1H3,(H,14,18)(H,15,21)(H,19,20) |
InChI Key |
DEAFGIRZAXXGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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